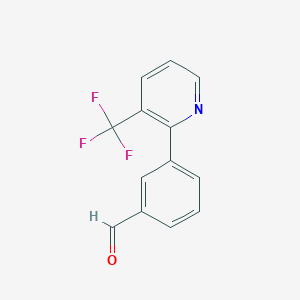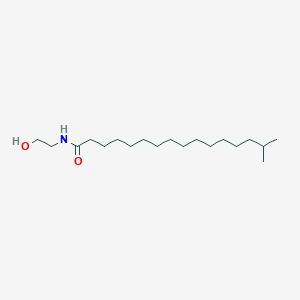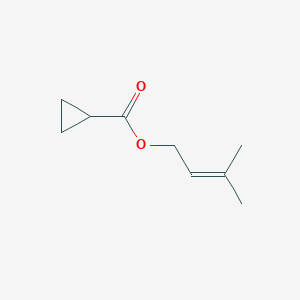![molecular formula C16H28O5S B12568922 3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid CAS No. 183620-27-1](/img/structure/B12568922.png)
3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid is a complex organic compound that features a furan ring, a cyclohexane ring, and a methanesulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the attachment of the ethyl group and the cyclohexane ring. The final step involves the introduction of the methanesulfonic acid group under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Key factors in industrial production include the optimization of reaction conditions, such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the cyclohexane ring or the furan ring.
Substitution: Functional groups on the furan or cyclohexane rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the cyclohexane ring may produce a more saturated derivative.
Aplicaciones Científicas De Investigación
3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The methanesulfonic acid group can enhance the compound’s solubility and stability, facilitating its biological activity. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: This compound also contains a furan ring and is used in similar applications.
Furan-2,5-dicarboxylic acid:
Uniqueness
3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid is unique due to its combination of a furan ring, a cyclohexane ring, and a methanesulfonic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
183620-27-1 |
|---|---|
Fórmula molecular |
C16H28O5S |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
3-[2-(furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C15H24O2.CH4O3S/c1-11-4-5-14(16)12(2)15(11,3)8-6-13-7-9-17-10-13;1-5(2,3)4/h7,9-12,14,16H,4-6,8H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
WNWCDYNZUIYHEC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1(C)CCC2=COC=C2)C)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


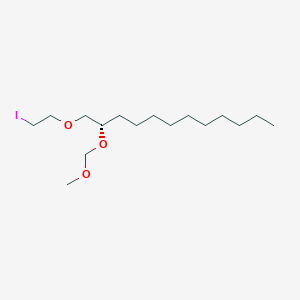
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
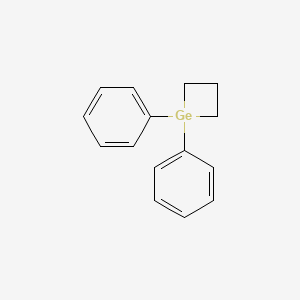
![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
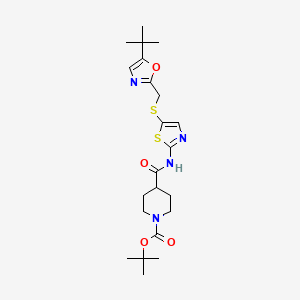
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)

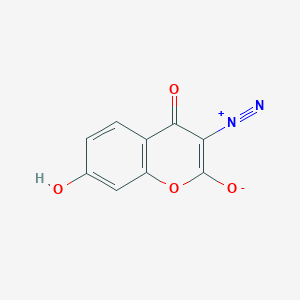
![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
